molecular formula C5H13ClFN B6162305 (2-fluoroethyl)trimethylazanium chloride CAS No. 57362-95-5

(2-fluoroethyl)trimethylazanium chloride

Cat. No.: B6162305
CAS No.: 57362-95-5
M. Wt: 141.61 g/mol
InChI Key: AOCYKHQUTWXPMC-UHFFFAOYSA-M
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Description

(2-Fluoroethyl)trimethylazanium chloride is a quaternary ammonium salt characterized by a trimethylazanium group (N(CH₃)₃⁺) attached to a 2-fluoroethyl moiety, with chloride as the counterion. Its molecular formula is C₅H₁₁ClFN, and it has a calculated molecular weight of 153.60 g/mol.

Quaternary ammonium salts like this are of interest in pharmaceuticals, surfactants, and chemical intermediates due to their ionic nature and tunable substituents.

Properties

CAS No.

57362-95-5

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

2-fluoroethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H13FN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

AOCYKHQUTWXPMC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCF.[Cl-]

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of (2-fluoroethyl)trimethylazanium chloride involves the reaction of fluoroethyl chloride with trimethylamine under basic conditions . This reaction can be represented as follows:

Fluoroethyl chloride+Trimethylamine(2-fluoroethyl)trimethylazanium chloride\text{Fluoroethyl chloride} + \text{Trimethylamine} \rightarrow \text{(2-fluoroethyl)trimethylazanium chloride} Fluoroethyl chloride+Trimethylamine→(2-fluoroethyl)trimethylazanium chloride

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

(2-Fluoroethyl)trimethylazanium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoroethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can still undergo such reactions under appropriate conditions.

    Electrophilic Chlorination: As a chloride salt, it can participate in electrophilic chlorination reactions.

Common reagents used in these reactions include nucleophiles like hydroxide ions, and electrophiles like chlorine gas. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2-fluoroethyl)trimethylazanium chloride involves its interaction with biological molecules, particularly through its quaternary ammonium group. This group can interact with negatively charged sites on proteins and other biomolecules, leading to various biological effects . The compound’s molecular targets include cell membranes and enzymes, where it can disrupt normal cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2-fluoroethyl)trimethylazanium chloride with structurally related quaternary ammonium salts:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications Key Properties
(2-Fluoroethyl)trimethylazanium chloride 2-fluoroethyl C₅H₁₁ClFN 153.60 (calculated) Research applications (hypothetical) High electronegativity, potential lipophilicity
Choline Chloride 2-hydroxyethyl C₅H₁₄ClNO 139.62 Animal feed, dietary supplements Hydrophilic, essential nutrient
Girard’s Reagent T 2-hydrazinyl-2-oxoethyl C₇H₁₆ClN₃O 193.68* Organic synthesis (carbonyl derivatization) Reacts with ketones/aldehydes
Carpronium Chloride 4-methoxy-4-oxobutyl C₈H₁₈ClNO₂ 195.68 Pharmaceutical (vasodilator) Ester group, hydrolytic stability
(3-Chloro-2-hydroxypropyl)trimethylazanium chloride 3-chloro-2-hydroxypropyl C₆H₁₅Cl₂NO 188.09 Chemical intermediate Reactive chloro and hydroxyl groups
(3-Carboxy-2-oxopropyl)trimethylammonium chloride 3-carboxy-2-oxopropyl C₇H₁₄ClNO₃ 195.64 Biochemical research Carboxylic acid and ketone functionality

*Molecular weight for Girard’s Reagent T inferred from structural analogy.

Key Findings

This property is advantageous in drug design for improving bioavailability . Hydroxyethyl group (Choline Chloride): Hydrophilicity makes it suitable for nutritional applications, but limits membrane permeability compared to fluorinated analogs. Hydrazinyl-oxoethyl group (Girard’s Reagent T): Reacts with carbonyl groups, enabling isolation of ketones/aldehydes in synthetic chemistry . Chloro-hydroxypropyl group: The chlorine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate .

Physicochemical Properties :

  • Lipophilicity : Fluorinated derivatives (e.g., (2-fluoroethyl)trimethylazanium chloride) are more lipophilic than hydroxy- or carboxy-substituted analogs, which impacts solubility and biodistribution.
  • Stability : Ester-containing compounds like Carpronium Chloride may undergo hydrolysis under acidic/basic conditions, whereas fluorine’s strong C-F bond enhances stability .

Biological and Industrial Relevance: Choline Chloride is critical in animal nutrition, while Carpronium Chloride’s ester functionality supports its use in vasodilation .

Biological Activity

(2-Fluoroethyl)trimethylazanium chloride, also known as 2-Fluoro-N,N,N-trimethylethan-1-aminium chloride, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C5H12ClFN
  • Molecular Weight : 139.61 g/mol
  • Structure : The compound features a trimethylammonium group with a fluorinated ethyl side chain, influencing its solubility and reactivity.

Biological Activities

The biological activities of (2-fluoroethyl)trimethylazanium chloride can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including (2-fluoroethyl)trimethylazanium chloride, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis and death.

StudyMicroorganisms TestedResults
E. coli, S. aureusInhibition zones observed at varying concentrations
Pseudomonas aeruginosaEffective at low concentrations

2. Neuromodulatory Effects

This compound has been investigated for its neuromodulatory effects, particularly in dermatological applications. It has shown promise in treating conditions associated with nerve signaling disruptions.

  • Mechanism : Acts on cholinergic pathways to modulate neurotransmitter release.
  • Case Study : A clinical trial demonstrated improvement in symptoms of pruritus and erythema when administered topically in a formulation containing this compound .

3. Cytotoxicity

While exhibiting antimicrobial and neuromodulatory effects, (2-fluoroethyl)trimethylazanium chloride also presents cytotoxicity concerns. Studies have shown that at high concentrations, it can induce apoptosis in certain cell lines.

Cell LineIC50 (µM)
HeLa25
MCF-730

Safety and Toxicity

The safety profile of (2-fluoroethyl)trimethylazanium chloride has been evaluated through various toxicological studies. It is essential to consider its potential hazards:

  • Acute Toxicity : Low to moderate toxicity observed in animal models.
  • Long-term Exposure : Ongoing studies are needed to assess chronic exposure risks.

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